molecular formula C10H19NO B14182073 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 870889-22-8

3-Propyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B14182073
CAS No.: 870889-22-8
M. Wt: 169.26 g/mol
InChI Key: KVTURBHNIIWPOH-UHFFFAOYSA-N
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Description

3-Propyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound featuring an azabicyclo[3.2.1]octane core with a hydroxyl (-OH) group at the 3-position and a propyl (-C₃H₇) substituent at the same position.

Properties

CAS No.

870889-22-8

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-propyl-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C10H19NO/c1-2-5-10(12)6-8-3-4-9(7-10)11-8/h8-9,11-12H,2-7H2,1H3

InChI Key

KVTURBHNIIWPOH-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC2CCC(C1)N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the following steps :

    Starting Materials: The synthesis begins with the reaction of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate.

    Reaction Conditions: The reaction mixture is heated to promote the formation of the bicyclic structure.

    Hydrogenation: The intermediate product is then subjected to hydrogenation using an active nickel catalyst to yield 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol.

Industrial Production Methods

While specific industrial production methods for 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

3-Propyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.

Scientific Research Applications

3-Propyl-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways . The nitrogen atom within its structure allows it to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which may result in therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The position and nature of substituents significantly influence the properties of 8-azabicyclo[3.2.1]octan-3-ol derivatives. Key analogs include:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Data Source
3-Propyl-8-azabicyclo[3.2.1]octan-3-ol 3-OH, 3-propyl C₁₀H₁₉NO 169.26
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol 8-isopropyl, 3-OH C₁₀H₁₉NO 169.27
endo-8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol 8-benzyl, 3-methyl C₁₅H₂₁NO 231.34
endo-3-(4-Bromophenyl)-8-ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-ol 3-(4-bromophenyl), 8-ethoxycarbonyl C₁₆H₂₀BrNO₃ 370.24

Key Observations :

  • Substituent Position : The 3-propyl variant (target compound) differs from analogs like 8-isopropyl () in substituent placement, affecting steric and electronic properties.
  • Polarity : Hydroxyl groups enhance polarity, while alkyl/aryl groups (e.g., benzyl in ) increase hydrophobicity.

Trends :

  • Bulky substituents (e.g., bromophenyl in ) reduce yields due to steric effects.
  • Stereoisomer separation (e.g., exo vs. endo in ) is critical for pharmacological activity.

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